

An In-depth Technical Guide to Dymanthine (CAS Number 124-28-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dymanthine*
Cat. No.: *B1671003*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dymanthine, identified by the CAS number 124-28-7, is a long-chain aliphatic tertiary amine, chemically known as N,N-Dimethyloctadecylamine.^[1] It is also recognized by various synonyms, including Dimethylstearamine and Octadecyldimethylamine.^[1] This document provides a comprehensive technical overview of **Dymanthine**, focusing on its chemical and physical properties, synthesis, and its established application as an anthelmintic agent. The information is intended to support research, scientific, and drug development endeavors.

Chemical and Physical Properties

Dymanthine is a tertiary amino compound that typically appears as a clear, colorless to light yellow liquid or solid, depending on the ambient temperature.^{[1][2]} It possesses a characteristic fish-like odor.^[1] Due to its long octadecyl chain, it is insoluble in water but soluble in organic solvents like alcohols. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Dymanthine**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₄₃ N	[2][3]
Molecular Weight	297.57 g/mol	[3]
Melting Point	23 °C	
Boiling Point	347 °C	
Flash Point	155 °C	
Density	0.8 g/cm ³	
Appearance	Clear colorless to yellow liquid/solid	[2]
Solubility	Insoluble in water; Soluble in alcohols	
Vapor Pressure	0.001-0.038 Pa at 20-50°C	
Refractive Index	1.4461	

Synthesis of Dymantline

Dymantline can be synthesized through various methods, with the Leuckart reaction being a prominent and well-documented approach. This reaction involves the reductive amination of a carbonyl compound, in this case, the precursor to the octadecyl chain, with formamide or ammonium formate serving as both the nitrogen donor and the reducing agent.

Experimental Protocol: Synthesis via Leuckart Reaction

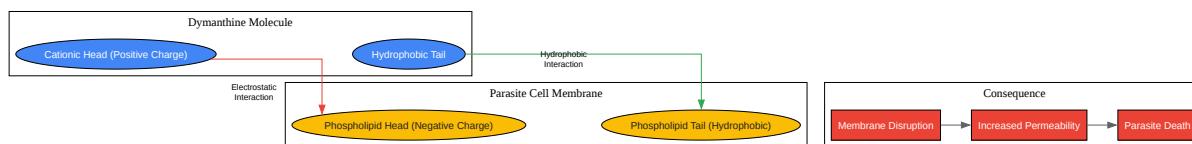
This protocol describes the synthesis of N,N-Dimethyloctadecylamine from octadecylamine using formaldehyde and formic acid.

Materials:

- Octadecylamine
- Ethanol (95%)

- Formic acid
- Formaldehyde (37% solution)
- Alkaline solution (e.g., Sodium Hydroxide)
- Reaction vessel with stirring and reflux capabilities
- Distillation apparatus

Procedure:


- Charge the reaction vessel with octadecylamine and ethanol as the medium. Stir the mixture to ensure homogeneity.
- Maintain the temperature of the mixture between 50-60°C and add formic acid.
- After a few minutes of stirring, introduce the formaldehyde solution while maintaining the temperature between 60-65°C.
- Increase the temperature to 80-83°C and allow the reaction to reflux for a minimum of 2 hours.
- Upon completion of the reflux, cool the reaction mixture and neutralize it with an alkaline solution to a pH greater than 10.
- Allow the mixture to separate into layers. Remove the aqueous layer.
- Subject the organic layer to vacuum distillation to remove the ethanol solvent.
- The resulting product is N,N-Dimethyloctadecylamine.

Anthelmintic Activity and Proposed Mechanism of Action

Dymantline is recognized for its anthelmintic properties, with studies indicating its potential against various intestinal helminths, including the tapeworm *Hymenolepis nana*.^[4] As a long-

chain aliphatic amine, **Dymantchine** also functions as a cationic surfactant.^{[5][6]} This characteristic is crucial to its likely mechanism of action against parasites.

The proposed mechanism of anthelmintic action for **Dymantchine** is the disruption of the parasite's cell membranes.^[7] The positively charged tertiary amine head group of the molecule is expected to interact with the negatively charged components of the parasite's cell membrane, such as phospholipids. This electrostatic interaction, combined with the hydrophobic nature of the long octadecyl tail, allows the molecule to insert into and destabilize the lipid bilayer. This disruption can lead to increased membrane permeability, loss of essential cellular contents, and ultimately, parasite death.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Dymantchine**'s anthelmintic action via membrane disruption.

Experimental Protocols for Anthelmintic Activity Assessment

The following are detailed methodologies for key experiments that can be employed to evaluate the anthelmintic efficacy of **Dymantchine**.

In Vitro Anthelmintic Assay against *Hymenolepis nana*

This protocol is adapted for testing the efficacy of **Dymantchine** against the adult tapeworm *Hymenolepis nana*.^[8]

Materials:

- Adult *Hymenolepis nana* worms (obtained from experimentally infected rodents)
- Phosphate-buffered saline (PBS), pH 7.4, maintained at 37°C
- **Dymantline** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Praziquantel (positive control)
- Vehicle control (solvent used for **Dymantline**)
- Petri dishes
- Incubator maintained at 37°C
- Microscope

Procedure:

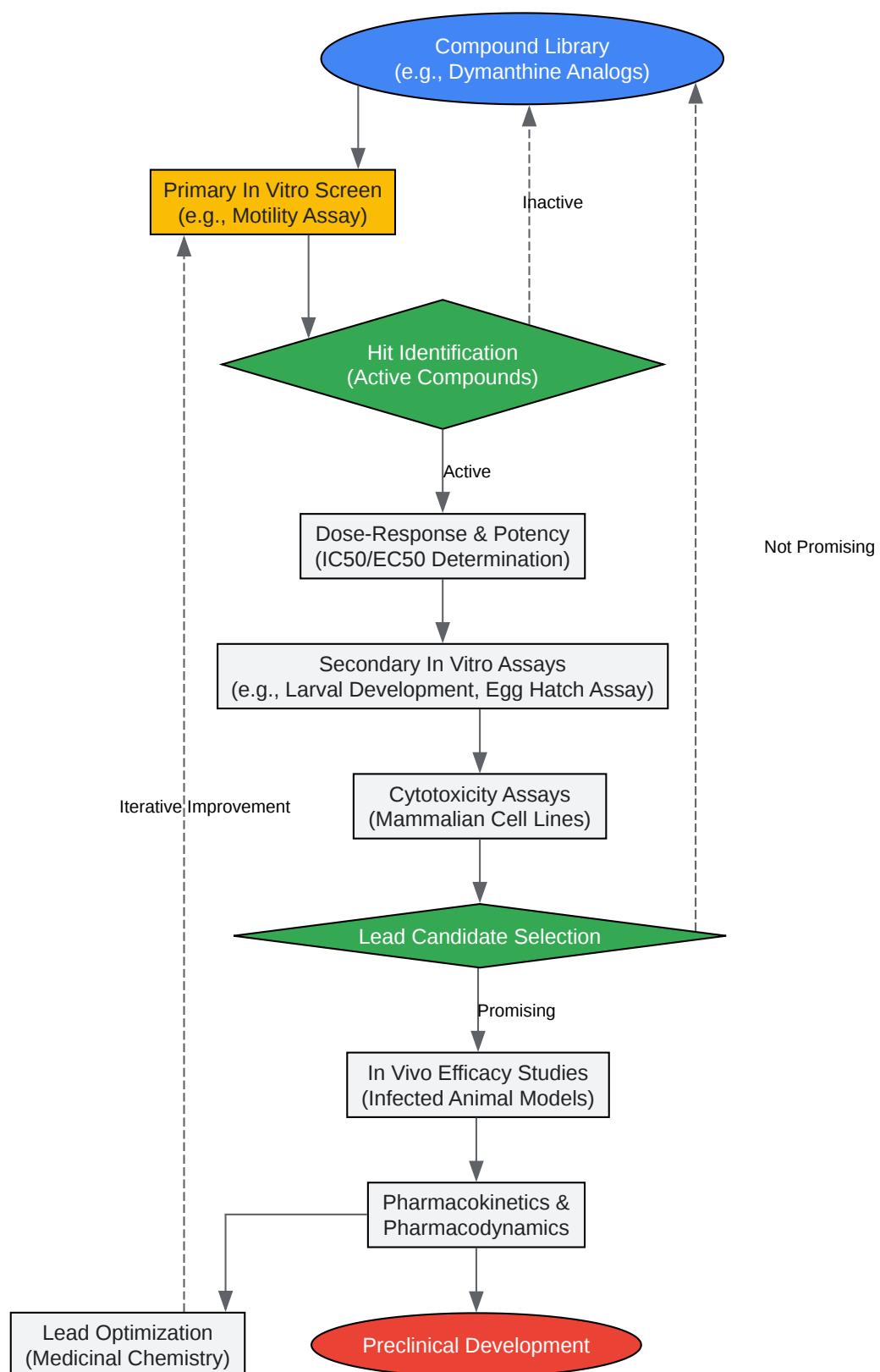
- Collect adult *H. nana* from the intestines of infected rodents.
- Wash the worms thoroughly with pre-warmed PBS to remove any host debris.
- Prepare different concentrations of **Dymantline** in PBS. Ensure the final solvent concentration is non-toxic to the worms.
- Place a single, healthy worm in each Petri dish containing the test solution. Include positive and vehicle control groups.
- Incubate the Petri dishes at 37°C.
- Observe the worms under a microscope at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) and record the time of paralysis (cessation of movement) and death (no movement upon gentle prodding and a flaccid appearance).
- Compare the effects of **Dymantline** with the positive and negative controls to determine its anthelmintic activity.

In Vivo Anthelmintic Assay in Mice Infected with *Hymenolepis nana*

This protocol outlines the procedure for evaluating the in vivo efficacy of **Dymantchine** in a murine model of *H. nana* infection.[\[4\]](#)[\[9\]](#)

Materials:

- Laboratory mice (e.g., BALB/c strain)
- Infective *Hymenolepis nana* eggs
- **Dymantchine** formulation for oral administration
- Praziquantel (positive control)
- Vehicle control
- Cages with wire mesh bottoms to facilitate fecal collection
- Microscope and slides for fecal egg counting


Procedure:

- Infect mice orally with a known number of viable *H. nana* eggs.
- After a pre-patent period (to allow the infection to establish), confirm the infection by detecting eggs in the feces.
- Divide the infected mice into treatment groups: **Dymantchine**-treated, positive control (Praziquantel), and vehicle control.
- Administer the respective treatments orally to the mice.
- Collect fecal samples at specified time points post-treatment and perform fecal egg counts to assess the reduction in egg output.

- At the end of the study period, euthanize the mice and recover any remaining adult worms from the intestines to determine the worm burden reduction.
- Calculate the percentage reduction in egg output and worm burden for the **Dymantchine**-treated group compared to the control groups.

Logical Workflow for Anthelmintic Drug Screening

The development of new anthelmintic agents typically follows a structured screening process to identify and validate promising candidates. The following diagram illustrates a logical workflow for such a screening program, which would be applicable to the evaluation of **Dymantchine** and its analogs.[\[10\]](#)[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: A logical workflow for the screening and development of new anthelmintic drugs.

Conclusion

Dymantline (CAS 124-28-7) is a long-chain aliphatic amine with demonstrated anthelmintic activity. Its physicochemical properties, particularly its nature as a cationic surfactant, suggest a mechanism of action involving the disruption of parasite cell membranes. The synthetic route via the Leuckart reaction provides a viable method for its preparation. The provided experimental protocols for in vitro and in vivo testing offer a framework for the further evaluation of **Dymantline** and related compounds as potential anthelmintic agents. The logical workflow for drug screening highlights the pathway from initial hit identification to preclinical development for novel anthelmintics. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing key data and methodologies to facilitate further investigation into the therapeutic potential of **Dymantline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyloctadecylamine | C₂₀H₄₃N | CID 15365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. medkoo.com [medkoo.com]
- 4. An in vivo screening method for anthelmintic activity using *Hymenolepis nana* var *fraterna* in mice | Parasitology | Cambridge Core [cambridge.org]
- 5. canada.ca [canada.ca]
- 6. Risk management scope for long-chain aliphatic amines - Canada.ca [canada.ca]
- 7. canada.ca [canada.ca]
- 8. In vitro anthelmintic assessment of selected phytochemicals against *Hymenolepis diminuta*, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Effect and Immune Changes after Treatment of *Hymenolepis nana*-Infected BALB/c Mice with Compounds Isolated from *Leucaena leucocephala* - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anthelmintic drug discovery: target identification, screening methods and the role of open science - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dymantline (CAS Number 124-28-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671003#dymantline-cas-number-124-28-7-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com